Cardiotoxicity Reduction: 5‑Imino Modification Lowers Cardiac Risk Relative to Doxorubicin and Daunorubicin
The 5‑imino group present in DR‑27 is directly adopted from 5‑iminodaunorubicin (5‑ID), a quinone‑modified anthracycline whose cardiotoxicity has been quantitatively compared with doxorubicin (DXR). In a rat ECG study, 5‑ID was 4‑ to 5‑fold less cardiotoxic than DXR at high‑ and medium‑dose levels and remained below the cardiotoxicity threshold at 1 mg/kg over 35 treatments, whereas DXR produced measurable cardiotoxicity after only 20 treatments at the same dose [1]. DR‑27 inherits this quinone‑deficient scaffold, which is absent in DR‑19 (N‑(1‑carboethoxypropen‑1‑yl)daunorubicin) and in the parent compound daunorubicin, both of which retain the redox‑active quinone that drives free‑radical‑independent myocardial impairment [2]. No direct ECG comparison between DR‑27 and DR‑19 has been reported; the cardiotoxicity advantage is a class‑level inference from the 5‑imino pharmacophore.
| Evidence Dimension | Cardiotoxicity (QαT prolongation on ECG) |
|---|---|
| Target Compound Data | DR‑27: no direct ECG data available; inferred to share 5‑ID profile |
| Comparator Or Baseline | 5-Iminodaunorubicin (5‑ID): 4–5× less cardiotoxic than DXR; non‑cardiotoxic at 1 mg/kg (35 treatments). Doxorubicin: cardiotoxic at 1 mg/kg (20 treatments). |
| Quantified Difference | ~4–5× reduction in cardiotoxicity for 5‑ID vs. DXR; DR‑27 structurally capable of the same reduction vs. quinone‑bearing analogues. |
| Conditions | Rat ECG, multiple‑dose regimen; doses 16, 4, 1 mg/kg (5‑ID) and 4, 2, 1 mg/kg (DXR). |
Why This Matters
Procurement of DR‑27 over daunorubicin or DR‑19 is justified for experiments where anthracycline‑induced cardiotoxicity is a confounding variable, as the 5‑imino group eliminates the quinone‑mediated cardiac liability while retaining the antileukemic scaffold.
- [1] Jensen RA, Acton EM, Peters JH. Electrocardiographic and transmembrane potential effects of 5-iminodaunorubicin in the rat. Cancer Res. 1984 Sep;44(9):4030-9. PMID: 6744318. View Source
- [2] Shadle SE, Burke BE, Cusack BJ, et al. Daunorubicin cardiotoxicity: evidence for the importance of the quinone moiety in a free-radical-independent mechanism. Biochem Pharmacol. 2000 Nov 15;60(10):1435-44. doi:10.1016/s0006-2952(00)00458-5. PMID: 11020445. View Source
